2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-29-19-10-11-23(30-2)24(16-19)32(27,28)25-17-22(26-12-14-31-15-13-26)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,22,25H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVUAIGNRUAVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The morpholino-naphthyl moiety can be introduced via nucleophilic substitution reactions, where the naphthyl group is attached to the morpholine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxy and morpholino-naphthyl groups can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing key motifs: sulfonamide backbones, morpholine derivatives, and naphthalene-containing systems. Below is a detailed analysis based on hypothetical analogs and general sulfonamide chemistry:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Functional Groups | Reported Applications | Key Differences |
|---|---|---|---|---|
| 2,5-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide | Benzenesulfonamide + naphthalene | Methoxy, morpholine, naphthalene | Limited data (hypothetical: kinase inhibition) | Unique naphthalene-morpholine linkage |
| Celecoxib | Benzenesulfonamide | Trifluoromethyl, pyrazole | COX-2 inhibitor | Lacks morpholine and naphthalene |
| Sildenafil | Pyrazolopyrimidine-sulfonamide | Piperazine, methyl | PDE5 inhibitor | Different heterocyclic core |
| N-(2-Morpholinoethyl)-1-naphthalenesulfonamide | Naphthalenesulfonamide + morpholine | Morpholine, ethyl linker | Protein kinase C inhibition | Absence of dimethoxy benzene |
Key Findings:
Sulfonamide Core : Unlike celecoxib or sildenafil, the target compound’s benzenesulfonamide core is substituted with methoxy groups, which may enhance electron-donating properties and influence binding to hydrophobic pockets in biological targets .
Naphthalene-Morpholine Hybrid: The naphthalene-morpholine ethyl linkage is a rare structural feature. Analogous compounds, such as N-(2-morpholinoethyl)-1-naphthalenesulfonamide, demonstrate kinase inhibition but lack the dimethoxybenzenesulfonamide moiety, suggesting divergent target selectivity .
Q & A
Q. What are the key steps and challenges in synthesizing 2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide?
The synthesis typically involves:
- Sulfonamide bond formation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with a morpholine-substituted naphthylethylamine intermediate under anhydrous conditions.
- Intermediate purification : Column chromatography or recrystallization to isolate intermediates, as impurities can hinder downstream reactions .
- Critical parameters : Solvent choice (e.g., dichloromethane or DMF for solubility), temperature control (0–5°C during sulfonation), and stoichiometric ratios to avoid side reactions (e.g., over-sulfonation) .
Key challenge : The morpholino-naphthalene moiety’s steric hindrance requires slow addition of reagents to prevent incomplete coupling .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C2/C5 of benzene, morpholine ring protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~515) and detects fragmentation patterns .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with methanol/water gradients .
Data interpretation tip : Overlapping peaks in NMR (e.g., naphthalene protons) may require 2D-COSY or HSQC for resolution .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Quantum chemical calculations : Predict reaction pathways (e.g., sulfonamide bond formation energy barriers) using DFT (B3LYP/6-31G*) .
- Machine learning : Train models on existing sulfonamide synthesis data to recommend solvent/base combinations (e.g., triethylamine in DMF vs. pyridine in THF) .
- Reaction simulation : Identify intermediates prone to degradation (e.g., hydrolysis of sulfonyl chloride) to adjust reaction timelines .
Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing optimization time by 40% .
Q. How do structural modifications (e.g., replacing morpholine with piperidine) affect bioactivity?
- Rational design : Morpholine’s electron-rich oxygen enhances hydrogen bonding with targets (e.g., enzymes), whereas piperidine may increase lipophilicity and membrane permeability .
- SAR studies : Compare IC₅₀ values against kinase targets (e.g., PI3K or mTOR) using modified analogs .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .
Case study : Replacing morpholine with pyrrolidine in a related sulfonamide increased cytotoxicity by 30% in leukemia cell lines .
Q. How to resolve contradictions in reported biological activity data?
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize discrepancies .
- Metabolic interference : Test for CYP450-mediated degradation using liver microsomes .
- Data normalization : Use internal controls (e.g., β-actin in Western blots) to correct for batch effects .
Example : Conflicting IC₅₀ values for a similar compound were traced to differences in DMSO concentration (0.1% vs. 1%) altering solubility .
Methodological Guidance
Designing a stability study for this compound under physiological conditions
- Buffer systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Degradation markers : Monitor via LC-MS for hydrolysis products (e.g., free sulfonic acid or morpholine cleavage) .
- Light sensitivity : Store samples in amber vials to prevent photodegradation of the naphthalene moiety .
Table 1 : Stability Data from Analogous Compounds
| Condition | Half-life (hours) | Major Degradation Pathway |
|---|---|---|
| PBS, pH 7.4 | 48 | Sulfonamide hydrolysis |
| SGF, pH 1.2 | 12 | Morpholine ring opening |
| Light exposure | 6 | Naphthalene oxidation |
Strategies for improving yield in multi-step synthesis
- DoE optimization : Use a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading) .
- In-line monitoring : ReactIR tracks intermediate formation in real time, enabling immediate adjustments .
- Workup modifications : Liquid-liquid extraction with ethyl acetate removes unreacted sulfonyl chloride .
Case study : A 15% yield increase was achieved by switching from DCM to THF in the coupling step, enhancing intermediate solubility .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility values?
- Measurement protocols : Dynamic light scattering (DLS) vs. nephelometry may yield different results for colloidal suspensions .
- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) have distinct solubility profiles .
- Solution aging : Precipitation over time can reduce apparent solubility if measurements are delayed .
Resolution : Standardize to equilibrium solubility (24-hour agitation) and specify polymorphic form .
Advanced Applications
Q. Can this compound act as a protein-protein interaction (PPI) inhibitor?
- Docking studies : Use AutoDock Vina to simulate binding to PPIs (e.g., MDM2-p53) .
- SPR analysis : Measure binding kinetics (kₐ/kᵈ) to validate computational predictions .
- Cellular assays : Co-immunoprecipitation (Co-IP) confirms disruption of target PPIs .
Example : A naphthalene-containing sulfonamide analog showed KD = 120 nM for Bcl-2/Bax inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
